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Compound of Interest

Compound Name: Cobalt(II) phosphate

Cat. No.: B085627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Anhydrous cobalt(II) phosphate (Co₃(PO₄)₂) is an inorganic compound of significant interest

due to its diverse applications, ranging from pigments and catalysts to its emerging relevance

in materials science and drug development. This technical guide provides an in-depth analysis

of its crystalline structure, synthesis, and characterization, with a particular focus on the precise

atomic arrangement that dictates its physicochemical properties.

Crystallographic Data and Structure
Anhydrous cobalt(II) phosphate crystallizes in the monoclinic crystal system, belonging to the

space group P2₁/c.[1][2] The crystal structure is a three-dimensional network composed of

cobalt cations and phosphate anions. A key feature of this structure is the presence of two

distinct coordination environments for the cobalt(II) ions.[1][2]

One cobalt ion is in a distorted trigonal bipyramidal coordination, bonded to five oxygen atoms

(CoO₅). The other two cobalt ions are in an octahedral coordination, each bonded to six oxygen

atoms (CoO₆).[1] The phosphate group exists as a regular tetrahedron (PO₄), linking the cobalt

polyhedra.

Quantitative Crystallographic Data
The following tables summarize the key crystallographic and structural parameters for

anhydrous cobalt(II) phosphate, based on data from the Materials Project.[1]
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Table 1: Lattice Parameters

Parameter Value

a 8.457 Å

b 5.086 Å

c 8.895 Å

α 90°

β 59.969°

γ 90°

Volume 331.3 Å³

Table 2: Atomic Coordinates

Atom Wyckoff x y z

Co1 4e 0.2598 0.9429 0.4048

Co2 2d 0.5 0 0.5

P1 4e 0.4137 0.435 0.2033

O1 4e 0.3807 0.1983 0.2641

O2 4e 0.2863 0.5756 0.0163

O3 4e 0.3475 0.5484 0.3541

O4 4e 0.6433 0.4575 0.2118

Table 3: Selected Bond Distances

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond Distance (Å)

Co1 - O 2.00 - 2.26

Co2 - O 2.05 - 2.23

P1 - O 1.55 - 1.57

Experimental Protocols
The synthesis and characterization of anhydrous cobalt(II) phosphate require precise

experimental procedures. The following protocols are generalized from common laboratory

practices.

Synthesis of Anhydrous Co₃(PO₄)₂
The most common route to obtaining anhydrous cobalt(II) phosphate is through the

dehydration of its hydrated precursors, such as cobalt(II) phosphate octahydrate

(Co₃(PO₄)₂·8H₂O).

Protocol 1: Synthesis of Co₃(PO₄)₂·8H₂O Precursor via Precipitation

Precursor Solutions: Prepare an aqueous solution of a soluble cobalt(II) salt (e.g., 0.3 M

cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O) and an aqueous solution of a phosphate

source (e.g., 0.2 M sodium phosphate dodecahydrate, Na₃PO₄·12H₂O).

Precipitation: Slowly add the cobalt(II) nitrate solution to the sodium phosphate solution

under constant stirring at room temperature. A pinkish-purple precipitate of Co₃(PO₄)₂·8H₂O

will form immediately.

Aging: Continue stirring the mixture for 2-4 hours to allow for the complete precipitation and

aging of the crystals.

Isolation and Washing: Isolate the precipitate by filtration or centrifugation. Wash the

collected solid repeatedly with deionized water to remove any unreacted ions, followed by a

final wash with ethanol.
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Drying: Dry the purified Co₃(PO₄)₂·8H₂O powder in a vacuum oven at a low temperature

(e.g., 60 °C) for 12 hours.

Protocol 2: Dehydration to Anhydrous Co₃(PO₄)₂

Calcination: Place the dried Co₃(PO₄)₂·8H₂O powder in a ceramic crucible.

Heating: Heat the crucible in a furnace at a controlled rate (e.g., 5 °C/min) to 600 °C.

Isothermal Treatment: Hold the temperature at 600 °C for 4-6 hours to ensure the complete

removal of water molecules.

Cooling: Allow the furnace to cool down naturally to room temperature.

Storage: Store the resulting anhydrous Co₃(PO₄)₂ powder in a desiccator to prevent

rehydration.

Characterization by X-ray Diffraction (XRD) and Rietveld
Refinement
Protocol 3: Powder XRD Data Collection

Sample Preparation: Finely grind the anhydrous Co₃(PO₄)₂ powder to ensure random crystal

orientation. Mount the powder on a sample holder.

Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation

source (λ = 1.5406 Å).

Data Collection: Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a

dwell time of 1-2 seconds per step.

Protocol 4: Rietveld Refinement

Software: Utilize a crystallographic software package capable of Rietveld refinement (e.g.,

GSAS-II, FullProf, TOPAS).

Initial Model: Use the known crystal structure of anhydrous Co₃(PO₄)₂ (monoclinic, P2₁/c) as

the starting model. Input the initial lattice parameters and atomic positions.
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Refinement: Sequentially refine the following parameters: scale factor, background

coefficients, zero-point error, lattice parameters, peak profile parameters (e.g., U, V, W for

pseudo-Voigt function), and atomic coordinates and isotropic displacement parameters.

Goodness-of-Fit: Monitor the refinement progress using the goodness-of-fit indicators (e.g.,

Rwp, Rp, and χ²). A successful refinement will yield low values for these indicators and a

good visual fit between the observed and calculated diffraction patterns.

Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and

characterization of anhydrous cobalt(II) phosphate and the coordination environment within its

crystal structure.
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Caption: Experimental workflow for the synthesis and structural characterization of anhydrous

Co₃(PO₄)₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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